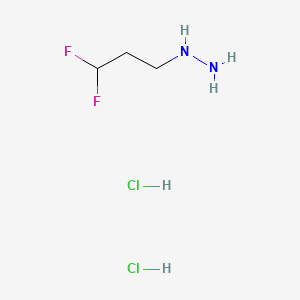
(3,3-Difluoropropyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluoropropyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C3H10Cl2F2N2 and a molecular weight of 183.0277 . This compound is characterized by the presence of two fluorine atoms on the propyl chain and a hydrazine group, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropropyl)hydrazine dihydrochloride typically involves the reaction of 3,3-difluoropropylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,3-Difluoropropylamine+Hydrazine hydrate+Hydrochloric acid→(3,3-Difluoropropyl)hydrazine dihydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoropropyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of difluoropropyl oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted propyl hydrazines.
Scientific Research Applications
(3,3-Difluoropropyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Difluoropropyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluoropropyl)amine
- (3,3-Difluoropropyl)methylamine
- (3,3-Difluoropropyl)ethylamine
Uniqueness
(3,3-Difluoropropyl)hydrazine dihydrochloride is unique due to the presence of both fluorine atoms and a hydrazine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C3H10Cl2F2N2 |
|---|---|
Molecular Weight |
183.03 g/mol |
IUPAC Name |
3,3-difluoropropylhydrazine;dihydrochloride |
InChI |
InChI=1S/C3H8F2N2.2ClH/c4-3(5)1-2-7-6;;/h3,7H,1-2,6H2;2*1H |
InChI Key |
CFAALUGLAVSSFH-UHFFFAOYSA-N |
Canonical SMILES |
C(CNN)C(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















